ERD-308

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ERD-308 is a highly potent PROTAC (Proteolysis Targeting Chimera) degrader of the estrogen receptor (ER) and is being studied for its potential to treat ER-positive breast cancer . It has been found to induce more than 95% of ER degradation at concentrations as low as 5 nM in both MCF-7 and T47D ER+ cell lines .

Synthesis Analysis

The synthesis of this compound involves the design and structure-activity relationship (SAR) studies of small-molecule ERα degraders based on the PROTAC concept . The campaign began with the replacement of the piperazine ring with a tertiary amine to gain a solvent-exposed region for linker attachment .

Molecular Structure Analysis

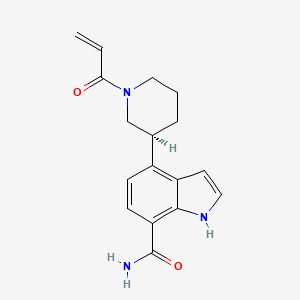

The chemical formula of this compound is C55H65N5O9S2 . It is a hybrid molecule that links together an ERα antagonist (a derivative of raloxifene) and a VHL ligand that engages the VHL E3 ligase to direct ERα receptors for ubiquitination and proteasomal degradation .

Chemical Reactions Analysis

This compound has been found to induce more than 95% of ER degradation at concentrations as low as 5 nM in both MCF-7 and T47D ER+ cell lines . It achieves DC50 (concentration causing 50% of protein degradation) values of 0.17 nM and 0.43 nM in MCF-7 and T47D ER+ cells, respectively .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 1004.26 . It appears as a solid and its color ranges from white to yellow .

科学研究应用

- 强效蛋白酶降解靶向嵌合物(PROTAC)雌激素受体降解剂:ERD-308已被确认为一种高效的PROTAC ER降解剂。在ER+乳腺癌细胞系中,它表现出显著的降解ER的功效,在MCF-7和T47D细胞系中分别达到0.17和0.43 nM的DC50值。this compound在低浓度下诱导超过95%的ER降解,并且比唯一获批准的选择性ER降解剂(SERD)fulvestrant更有效(Hu et al., 2019)。

作用机制

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXUPNKLZNSUMC-YUQWMIPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H65N5O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does ERD-308 interact with its target, the estrogen receptor, and what are the downstream effects of this interaction?

A1: this compound functions as a proteolysis targeting chimera (PROTAC) []. It binds to the estrogen receptor (ER) and facilitates its ubiquitination by an E3 ligase, ultimately leading to the degradation of ER by the proteasome. This degradation effectively reduces the levels of ER, which in turn inhibits estrogen signaling pathways that drive the growth of estrogen receptor-positive (ER+) breast cancer cells.

Q2: What is the SAR (Structure-Activity Relationship) of this compound and how do structural modifications impact its activity, potency, and selectivity?

A2: While the provided abstract does not detail the specific structure of this compound or its SAR, it highlights that the compound is a result of “extensive structure-activity relationship (SAR) studies” []. This suggests that modifications to the structure of this compound were explored to optimize its potency and efficacy in degrading ER. Further investigation into the full research publication or related literature would be necessary to understand the precise structural elements contributing to this compound's activity and selectivity profile.

Q3: How does the in vitro efficacy of this compound compare to existing treatments for ER+ breast cancer, specifically fulvestrant?

A3: The research indicates that this compound exhibits greater efficacy in degrading ER compared to fulvestrant, the only approved selective estrogen receptor degrader (SERD) at the time of this study []. In both MCF-7 and T47D ER+ breast cancer cell lines, this compound demonstrated superior ER degradation, achieving greater than 95% degradation at a concentration of 5 nM. This enhanced degradation translated to more effective inhibition of cell proliferation in MCF-7 cells compared to fulvestrant. These findings suggest that this compound holds promise as a potential therapeutic agent for ER+ breast cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate](/img/structure/B607279.png)

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)